molecular formula C20H11F B136141 3-Fluorobenzo(a)pyrene CAS No. 150765-69-8

3-Fluorobenzo(a)pyrene

Cat. No. B136141
CAS RN: 150765-69-8
M. Wt: 270.3 g/mol
InChI Key: MIFPAGBVRLCYLC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Fluorobenzo(a)pyrene is a polycyclic aromatic hydrocarbon (PAH) that has been extensively studied in recent years due to its potential harmful effects on living organisms. It is a highly toxic compound that is known to be a potent carcinogen. The compound is formed through the combustion of organic matter and is found in cigarette smoke, diesel exhaust, and other sources of air pollution.

Mechanism of Action

The mechanism of action of 3-Fluorobenzo(a)pyrene involves the formation of DNA adducts. The compound reacts with DNA to form covalent bonds, which can lead to mutations and ultimately cancer. The compound has also been shown to induce oxidative stress, which can lead to cell damage and death.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-Fluorobenzo(a)pyrene are complex and depend on the dose and duration of exposure. The compound has been shown to induce inflammation, DNA damage, and cell death. It is also known to disrupt cellular signaling pathways and alter gene expression.

Advantages and Limitations for Lab Experiments

One advantage of using 3-Fluorobenzo(a)pyrene in lab experiments is that it is a potent carcinogen, which allows researchers to study the mechanisms of cancer development. However, the compound is highly toxic and difficult to work with, which can limit its use in certain experiments. The compound is also known to be unstable and can degrade over time, which can affect the reproducibility of experiments.

Future Directions

There are several future directions for research related to 3-Fluorobenzo(a)pyrene. One area of research is focused on developing new methods for synthesizing the compound that are more efficient and yield higher purity. Another area of research is focused on understanding the mechanisms of action of the compound in more detail, including its effects on cellular signaling pathways and gene expression. Finally, there is a need for more research on the long-term effects of exposure to 3-Fluorobenzo(a)pyrene on human health, including its potential role in the development of cancer and other diseases.

Synthesis Methods

3-Fluorobenzo(a)pyrene is synthesized through the reaction of benzo(a)pyrene with fluorine gas. The reaction is carried out in the presence of a catalyst such as iron or nickel. The yield of the reaction is typically low, and the compound is difficult to purify due to its high toxicity.

Scientific Research Applications

3-Fluorobenzo(a)pyrene has been extensively studied in scientific research due to its potential harmful effects on living organisms. The compound is known to be a potent carcinogen and is associated with an increased risk of lung cancer, skin cancer, and other types of cancer. The compound has also been shown to be toxic to aquatic organisms and is known to bioaccumulate in the environment.

properties

CAS RN

150765-69-8

Product Name

3-Fluorobenzo(a)pyrene

Molecular Formula

C20H11F

Molecular Weight

270.3 g/mol

IUPAC Name

3-fluorobenzo[a]pyrene

InChI

InChI=1S/C20H11F/c21-18-10-7-12-5-8-16-15-4-2-1-3-13(15)11-14-6-9-17(18)19(12)20(14)16/h1-11H

InChI Key

MIFPAGBVRLCYLC-UHFFFAOYSA-N

SMILES

C1=CC=C2C3=C4C(=CC2=C1)C=CC5=C(C=CC(=C54)C=C3)F

Canonical SMILES

C1=CC=C2C3=C4C(=CC2=C1)C=CC5=C(C=CC(=C54)C=C3)F

Other CAS RN

150765-69-8

synonyms

3-fluorobenzo(a)pyrene

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.